Decyl 2,3-bis(dodecyloxy)propanoate
Description
Decyl 2,3-bis(dodecyloxy)propanoate is a synthetic ester derivative featuring a central propanoic acid backbone substituted with two dodecyloxy (C₁₂H₂₅O–) groups at the 2- and 3-positions and a decyl ester (C₁₀H₂₁O–) at the carboxylic acid terminus. Its molecular formula is C₃₇H₇₄O₄, with a calculated molecular weight of 583.0 g/mol (extrapolated from the structurally analogous nonyl ester in ). The compound’s structure confers high hydrophobicity (predicted XLogP ~15) due to its long alkyl chains, making it suitable for applications in lubricants, surfactants, or polymer additives. Its synthesis likely involves esterification of 2,3-bis(dodecyloxy)propanoic acid with decyl alcohol under acid catalysis.
Properties
CAS No. |
64735-63-3 |
|---|---|
Molecular Formula |
C37H74O4 |
Molecular Weight |
583.0 g/mol |
IUPAC Name |
decyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C37H74O4/c1-4-7-10-13-16-19-21-23-26-29-32-39-35-36(37(38)41-34-31-28-24-18-15-12-9-6-3)40-33-30-27-25-22-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 |
InChI Key |
XCQGLCQOYGJRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of decanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
Decanol+2,3-bis(dodecyloxy)propanoic acidH2SO4Decyl 2,3-bis(dodecyloxy)propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Decyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or ethanol with an acid or base catalyst.
Major Products
Hydrolysis: Decanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Decanol and 2,3-bis(dodecyloxy)propanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Decyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Decyl 2,3-bis(dodecyloxy)propanoate involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity . The compound may also target specific molecular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nonyl 2,3-bis(dodecyloxy)propanoate (CAS 64713-49-1)
- Molecular Formula : C₃₆H₇₂O₄
- Molecular Weight : 568.95 g/mol
- Key Differences: The decyl variant has one additional methylene (–CH₂–) group in the ester chain, increasing molecular weight by ~14 g/mol. This minor structural difference slightly enhances hydrophobicity (XLogP increases from 15 to ~15.5) and reduces solubility in polar solvents. Applications: Both compounds serve as nonionic surfactants, but the decyl variant may exhibit better thermal stability in high-temperature lubricants due to increased chain length.
Decyl Propanoate (CAS 5454-19-3)
2,2-bis[(3-Mercapto-1-oxopropoxy)methyl]-1,3-propanediyl Dioctanoate (CAS 96692-62-5)
- Molecular Formula : C₂₇H₄₈O₈S₂
- Molecular Weight : 564.8 g/mol
- Key Differences: Contains thiol (–SH) and octanoate groups, introducing reactive sites absent in the target compound. Higher polarity (PSA ~108 Ų vs. ~45 Ų) enables applications in crosslinking polymers, unlike the purely hydrophobic decyl 2,3-bis(dodecyloxy)propanoate.
Data Table: Comparative Properties
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